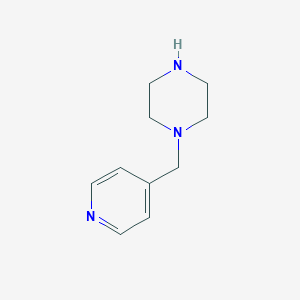
1-(Pyridin-4-ylmethyl)piperazine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 1-(Pyridin-4-ylmethyl)piperazine derivatives generally involves multi-step chemical reactions, including reductive amination, amide hydrolysis, and N-alkylation. A notable example includes the synthesis of 2-[4-(4-Fluorobenzyl) piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine, starting from pyrazolo[1,5-a]pyridine-2-carbaldehyde and 1-piperazinecarboxaldehyde through these steps. The process demonstrates the compound's synthetic versatility and its potential as a dopamine D4 receptor ligand (Yang Fang-wei, 2013).
Molecular Structure Analysis
Molecular structure analysis of 1-(Pyridin-4-ylmethyl)piperazine derivatives reveals intricate details about their chemical nature. For instance, the crystal structure, DFT study, and vibrational analysis of 2-{4-[(tert-butoxy-carbonyl)]piperazine-1-yl}pyridine-3-carboxylic acid highlighted the compound's optimal molecular structure, molecular electrostatic potential, and frontier molecular orbitals. Such analyses provide insights into the physicochemical properties of these compounds (Shifeng Ban et al., 2023).
Chemical Reactions and Properties
1-(Pyridin-4-ylmethyl)piperazine and its derivatives undergo various chemical reactions, displaying a wide range of properties. For example, reactions between Grignard reagents and heterocyclic N-oxides have been utilized for the stereoselective synthesis of substituted pyridines, piperidines, and piperazines, showcasing the compound's versatility in organic synthesis (Hans F. Andersson et al., 2011).
Physical Properties Analysis
The physical properties of 1-(Pyridin-4-ylmethyl)piperazine derivatives, such as solubility, melting point, and boiling point, are crucial for their application in various chemical syntheses and pharmaceutical formulations. These properties are determined through experimental studies and contribute to the understanding of the compound's behavior in different chemical environments.
Chemical Properties Analysis
The chemical properties of 1-(Pyridin-4-ylmethyl)piperazine, including its reactivity, stability, and interactions with other chemical entities, are fundamental aspects of its application in drug development and chemical research. Studies focusing on the acid-base properties, reactivity patterns, and catalytic capabilities of the compound provide valuable insights into its potential applications (Y. Mary et al., 2014).
Wissenschaftliche Forschungsanwendungen
Application 1: Anti-tubercular Agents
- Summary of the Application : “1-(Pyridin-4-ylmethyl)piperazine” is used in the synthesis of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, which are evaluated for their anti-tubercular activity .
- Methods of Application or Experimental Procedures : A series of these derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
- Results or Outcomes : Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM . The most active compounds were found to be more active with IC 90 s ranging from 3.73 to 4.00 μM .
Application 2: Piperidine Derivatives
- Summary of the Application : Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
- Methods of Application or Experimental Procedures : Piperidine is an organic heterocyclic amine widely used as a building block and reagent in synthesizing organic compounds, including medicinal products . Compounds with piperidine moiety show a wide variety of biologic activities .
- Results or Outcomes : Piperidine and pyridine complexes comprehend two of the most common heterocyclic fragments present in FDA approved drugs . Several piperidine alkaloids isolated from natural herbs, were found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo .
Application 3: Potential Anticancer Agents
- Summary of the Application : Piperazine heterocycles, which include “1-(Pyridin-4-ylmethyl)piperazine”, are being studied as potential anticancer agents .
- Methods of Application or Experimental Procedures : Various piperazine derivatives are synthesized and tested for their anticancer activity in laboratory settings .
- Results or Outcomes : Some piperazine derivatives have shown promising results in preliminary studies, but more research is needed to confirm their effectiveness and safety .
Safety And Hazards
The safety information for 1-(Pyridin-4-ylmethyl)piperazine includes hazard statements H302, H315, H319, H3351. Precautionary statements include P261, P301, P312, P302, P352, P304, P340, P305, P351, P3381.
Zukünftige Richtungen
Piperazine derivatives, including 1-(Pyridin-4-ylmethyl)piperazine, have been used in the synthesis of various pharmaceuticals3. Future research could focus on exploring new synthesis methods and applications for these compounds.
Please note that this information is based on available resources and may not be fully comprehensive or up-to-date.
Eigenschaften
IUPAC Name |
1-(pyridin-4-ylmethyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c1-3-11-4-2-10(1)9-13-7-5-12-6-8-13/h1-4,12H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZYLSJPLCLKCMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20355605 | |
| Record name | 1-(pyridin-4-ylmethyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20355605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyridin-4-ylmethyl)piperazine | |
CAS RN |
62089-74-1 | |
| Record name | 1-(pyridin-4-ylmethyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20355605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[(pyridin-4-yl)methyl]piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



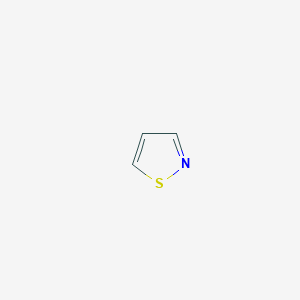
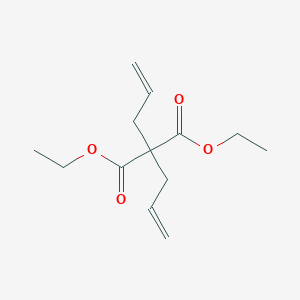
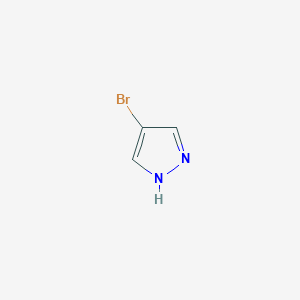


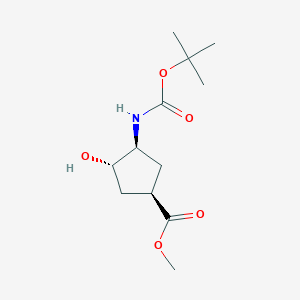


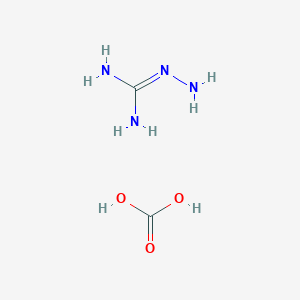

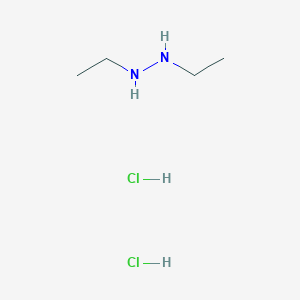

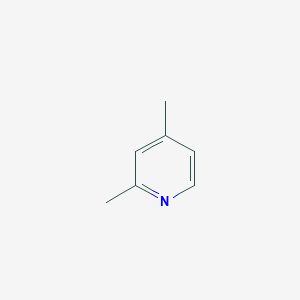
![(4S,6S,7R,8S)-8-(Hydroxymethyl)-7,11-dimethoxy-5,12-dimethyl-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-diene-10,13-dione](/img/structure/B42363.png)